molecular formula C10H21BO3 B14401861 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane CAS No. 89561-51-3

5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane

Cat. No.: B14401861
CAS No.: 89561-51-3
M. Wt: 200.09 g/mol
InChI Key: GFHBYCIESRLQEA-UHFFFAOYSA-N
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Description

5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is a boron-containing organic compound. Compounds containing boron are known for their unique chemical properties and are widely used in various fields such as organic synthesis, materials science, and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids or boronates with appropriate alcohols or diols under controlled conditions. The reaction may require catalysts such as palladium or other transition metals to facilitate the formation of the boron-oxygen bonds.

Industrial Production Methods

Industrial production methods for boron-containing compounds often involve large-scale reactions using similar synthetic routes. The process may include steps such as purification, crystallization, and distillation to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic acids or other oxidized products.

    Reduction: Reduction reactions may convert the compound into boron hydrides or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction may produce boron hydrides.

Scientific Research Applications

Chemistry

In organic synthesis, 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane can be used as a building block for the synthesis of more complex molecules. Its unique boron-containing structure makes it valuable for creating boron-based materials and catalysts.

Biology and Medicine

Boron-containing compounds have shown potential in medicinal chemistry, particularly in the development of boron neutron capture therapy (BNCT) for cancer treatment. The compound may also be explored for its biological activity and potential therapeutic applications.

Industry

In the industrial sector, boron-containing compounds are used in the production of advanced materials, such as boron-doped semiconductors and boron-containing polymers. These materials have applications in electronics, aerospace, and other high-tech industries.

Mechanism of Action

The mechanism of action of 5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane involves its interaction with molecular targets through its boron atom. Boron can form stable covalent bonds with oxygen, nitrogen, and other elements, allowing the compound to participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in catalysis or biological systems.

Comparison with Similar Compounds

Similar Compounds

    Boronic Acids: Compounds containing a boron-oxygen double bond.

    Boranes: Compounds containing boron-hydrogen bonds.

    Borates: Compounds containing boron-oxygen bonds in a tetrahedral structure.

Uniqueness

5-Ethyl-5-(methoxymethyl)-2-(propan-2-yl)-1,3,2-dioxaborinane is unique due to its specific structure, which includes both boron and oxygen atoms in a cyclic arrangement. This structure imparts unique chemical properties, making it valuable for specific applications in synthesis, materials science, and medicine.

Properties

CAS No.

89561-51-3

Molecular Formula

C10H21BO3

Molecular Weight

200.09 g/mol

IUPAC Name

5-ethyl-5-(methoxymethyl)-2-propan-2-yl-1,3,2-dioxaborinane

InChI

InChI=1S/C10H21BO3/c1-5-10(6-12-4)7-13-11(9(2)3)14-8-10/h9H,5-8H2,1-4H3

InChI Key

GFHBYCIESRLQEA-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(CC)COC)C(C)C

Origin of Product

United States

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